molecular formula C9H13BrN2 B13313690 5-Bromo-2-butylpyridin-3-amine

5-Bromo-2-butylpyridin-3-amine

Cat. No.: B13313690
M. Wt: 229.12 g/mol
InChI Key: JSDOHKGAAXKTPT-UHFFFAOYSA-N
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Description

5-Bromo-2-butylpyridin-3-amine: is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position, a butyl group at the 2nd position, and an amine group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butylpyridin-3-amine typically involves the bromination of 2-butylpyridin-3-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-butylpyridin-3-amine is used as an intermediate in the synthesis of various pyridine-based compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology and Medicine: The compound is investigated for its potential biological activities.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-butylpyridin-3-amine is primarily related to its ability to interact with biological targets through its amine and bromine functional groups. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-butylpyridin-3-amine is unique due to the presence of the butyl group at the 2nd position, which imparts distinct steric and electronic properties compared to other similar compounds. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-2-butylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3

InChI Key

JSDOHKGAAXKTPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=N1)Br)N

Origin of Product

United States

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